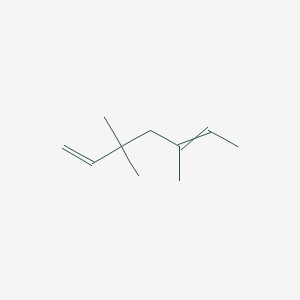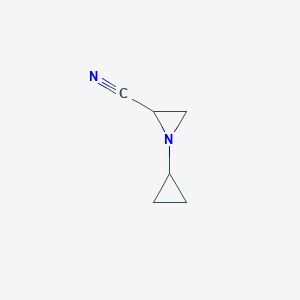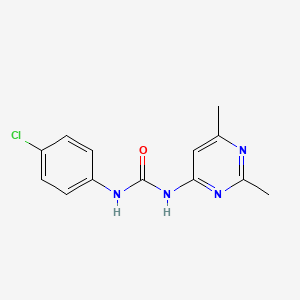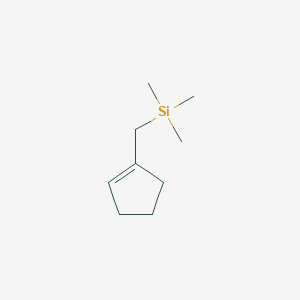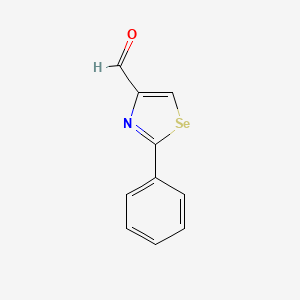
2-Phenyl-1,3-selenazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-selenazole-4-carbaldehyde is an organoselenium compound characterized by the presence of a selenazole ring, which is a five-membered heterocyclic ring containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-selenazole-4-carbaldehyde typically involves the Hantzsch-type condensation reaction. This method includes the reaction of phenylselenocyanate with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-selenazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated selenazole derivatives.
Scientific Research Applications
2-Phenyl-1,3-selenazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-selenazole-4-carbaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The selenazole ring plays a crucial role in its activity, as selenium can participate in redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
2-Phenyl-1,3-thiazole-4-carbaldehyde: Contains sulfur instead of selenium.
2-Phenyl-1,3-oxazole-4-carbaldehyde: Contains oxygen instead of selenium.
Comparison:
Properties
CAS No. |
75103-22-9 |
|---|---|
Molecular Formula |
C10H7NOSe |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2-phenyl-1,3-selenazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7NOSe/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
APTJUJPZXYGSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C[Se]2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


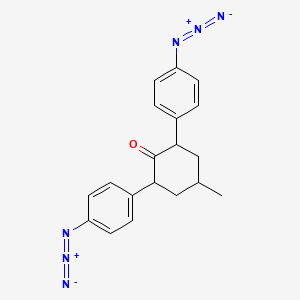
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
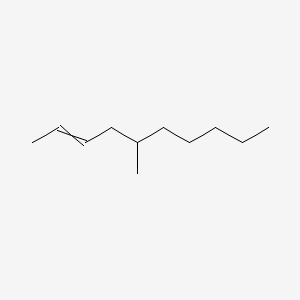
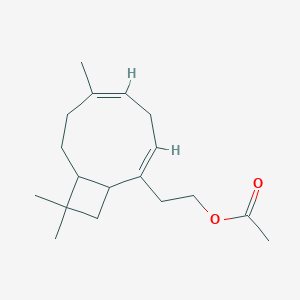
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
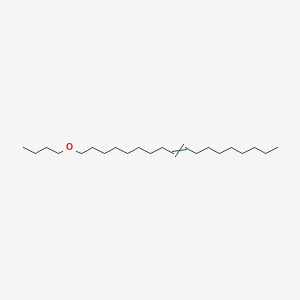
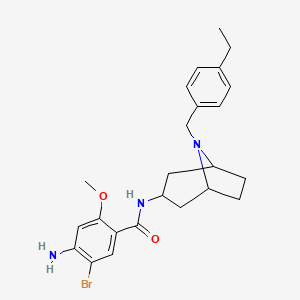
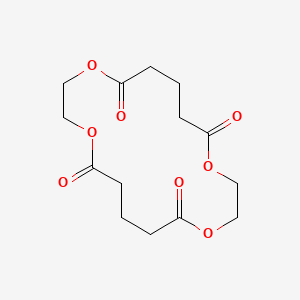
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
